Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
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Overview
Description
Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a complex structure with a chlorophenyl group, a thiophene ring, and an amino acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Amino Acid Ester: Starting with the appropriate amino acid, esterification can be achieved using methanol and an acid catalyst.
Introduction of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction where the amino group reacts with a chlorophenyl halide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.
Reduction: Reduction reactions could target the chlorophenyl group or the ester moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as acting as a precursor for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-(2-bromophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
- Methyl (S)-2-(2-fluorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
Uniqueness
Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its brominated or fluorinated analogs
Properties
Molecular Formula |
C15H17Cl2NO2S |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-3-ylethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-4-2-3-5-13(12)16)17-8-6-11-7-9-20-10-11;/h2-5,7,9-10,14,17H,6,8H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
KWFIISZKBXQAMP-UQKRIMTDSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CSC=C2.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CSC=C2.Cl |
Origin of Product |
United States |
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